N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide - 670272-70-5

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Catalog Number: EVT-2805212
CAS Number: 670272-70-5
Molecular Formula: C21H19NO3S
Molecular Weight: 365.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. It exhibits high binding affinity and selectivity for the ET(A) receptor over the ET(B) receptor. This compound served as a clinical development candidate and laid the groundwork for further structural modifications to enhance its potency and pharmacokinetic properties [].

Relevance: BMS-193884 shares a core [1,1'-biphenyl]-sulfonamide structure with the target compound, N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide. The key difference lies in the substitution pattern on the biphenyl core and the sulfonamide nitrogen. BMS-193884 features a 2-oxazolyl substituent on one phenyl ring and a 3,4-dimethyl-5-isoxazolyl group on the sulfonamide nitrogen, while the target compound possesses a 4'-methyl group and a 3-acetylphenyl group, respectively [].

N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective endothelin receptor antagonist. It exhibits significantly improved metabolic stability compared to its regioisomer with a 5-amino-isoxazole group. BMS-207940 demonstrates 150-fold higher potency and more than 6-fold greater selectivity for ET(A) over ET(B) compared to BMS-193884. It also exhibits 100% bioavailability in rats and favorable pharmacokinetic properties [].

2-Methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA)

Compound Description: PBPA is a compound that undergoes both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP)-mediated clearance. Its pharmacokinetic profile in humans is characterized by high inter-individual variability, likely due to the involvement of multiple metabolic pathways [].

Relevance: This compound exhibits structural similarities to N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, particularly in the [1,1'-biphenyl]-sulfonamide core. Both compounds feature a substituent on the sulfonamide nitrogen, with PBPA having a 2-(pyrrolidin-1-yl)ethyl group compared to the 3-acetylphenyl group in the target compound [].

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and Nω-Oxides

Compound Description: This series of compounds exhibits potent antimalarial activity against Plasmodium berghei in mice, including drug-resistant strains. They also demonstrate activity in primate models and possess pharmacokinetic properties suitable for providing extended protection against infection after oral administration [].

Relevance: While structurally distinct from N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, this series shares the common [1,1'-biphenyl] core. The antimalarial compounds feature a 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl]-2-ol group on the biphenyl scaffold, highlighting the diverse pharmacological activities achievable through modifications of this core structure [].

Properties

CAS Number

670272-70-5

Product Name

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

IUPAC Name

N-(3-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide

Molecular Formula

C21H19NO3S

Molecular Weight

365.45

InChI

InChI=1S/C21H19NO3S/c1-15-6-8-17(9-7-15)18-10-12-21(13-11-18)26(24,25)22-20-5-3-4-19(14-20)16(2)23/h3-14,22H,1-2H3

InChI Key

GWMWMWFRQSOMEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.